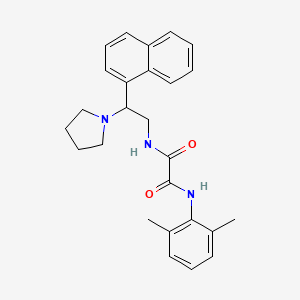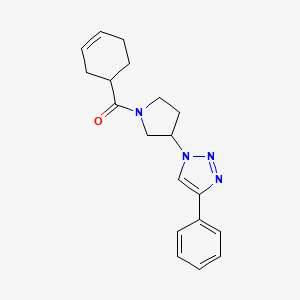
cyclohex-3-en-1-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“cyclohex-3-en-1-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone” is a complex organic compound. It contains a cyclohexene ring, a pyrrolidine ring, and a 1,2,3-triazole ring, which are all connected by methanone linkages .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 1,2,4-triazole derivatives have been synthesized using various techniques . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Scientific Research Applications
Therapeutic Potential
Imidazole containing compounds, which are structurally similar to the compound , have been found to possess a broad range of chemical and biological properties . They have been used in the development of new drugs, with derivatives showing various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antimicrobial Activities
Compounds similar to “cyclohex-3-en-1-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone” have been synthesized and tested for their antimicrobial activities . These compounds have shown moderate to excellent activity against various microbial strains .
Antioxidant Activity
Some derivatives of imidazole have been synthesized and evaluated for their antioxidant activity . They have shown promising results in different methods such as Hydrogen peroxide scavenging, Nitric oxide scavenging, DPPH, and FRAP assay .
Cytotoxic Activity
Compounds with similar structures have been synthesized and screened for their in vitro cytotoxic activity against various cell lines . This suggests a potential application of “cyclohex-3-en-1-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone” in cancer research.
Antiviral Activities
1,2,3-triazoles and its derivatives have shown significant potential as antiviral agents . This suggests that “cyclohex-3-en-1-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone” could also have potential antiviral applications.
Anti-diabetic Activities
1,2,3-triazoles and its derivatives have also been studied for their anti-diabetic properties . This could be another potential application for “cyclohex-3-en-1-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone”.
Future Directions
The future directions for the study of this compound could include a detailed investigation of its synthesis, structure, chemical reactions, mechanism of action, physical and chemical properties, safety, and hazards. Additionally, its potential applications in various fields such as medicinal chemistry could be explored .
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to targettubulin and HDAC2 . Tubulin is a protein that forms microtubules, which are essential for cell division and structure. HDAC2 is an enzyme involved in gene expression and cell cycle progression .
Mode of Action
Similar compounds have been shown to bind to thecolchicine binding site of tubulin , inhibiting its polymerization and disrupting cell division. Other compounds with a 1,2,3-triazole ring have been reported to bind to the iron in the heme moiety of CYP-450 .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, inhibition of tubulin polymerization can disrupt the mitotic spindle formation , leading to cell cycle arrest . Inhibition of HDAC2 can lead to increased histone acetylation, altering gene expression .
Pharmacokinetics
The presence of the 1,2,3-triazole ring might enhance the compound’s stability and bioavailability .
Result of Action
The compound’s action on its targets can lead to cell cycle arrest and altered gene expression , potentially inducing apoptosis . This could have therapeutic implications in diseases like cancer where uncontrolled cell division is a key characteristic.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and interaction with its targets. The presence of other molecules can also influence the compound’s action. For example, the presence of copper ions can facilitate the formation of the 1,2,3-triazole ring .
properties
IUPAC Name |
cyclohex-3-en-1-yl-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c24-19(16-9-5-2-6-10-16)22-12-11-17(13-22)23-14-18(20-21-23)15-7-3-1-4-8-15/h1-5,7-8,14,16-17H,6,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNHCSPTZHIAPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cyclohex-3-en-1-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-bromo-5-methoxybenzoyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2996696.png)

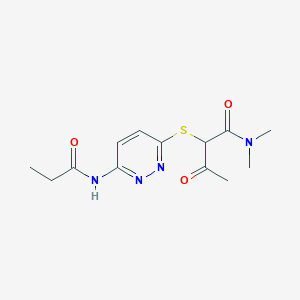

![4-(3-fluorophenyl)-N-(4-methylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2996703.png)
![Methyl 2-methyl-5-{[(3,4,5,6-tetrachloropyridin-2-yl)formamido]methyl}furan-3-carboxylate](/img/structure/B2996705.png)

![methyl 1-(1,3-benzodioxol-5-ylmethyl)-3-[(Z)-(dimethylamino)methylidene]-5-methyl-2-oxo-1,2-dihydro-3H-pyrrole-4-carboxylate](/img/structure/B2996707.png)
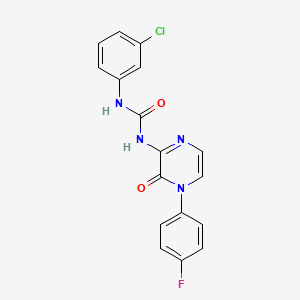
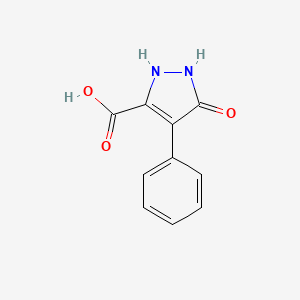
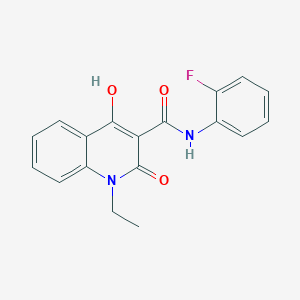
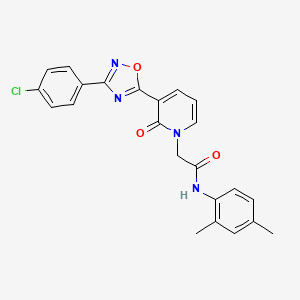
![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2996716.png)
